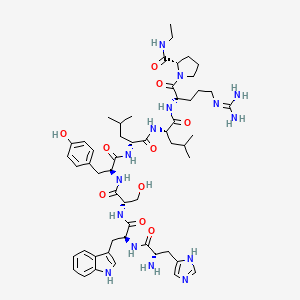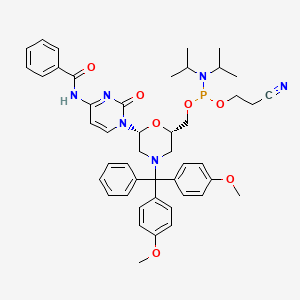
N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves the protection of the cytosine base with a benzoyl group at the N4 position and a dimethoxytrityl (DMTr) group at the 5’-hydroxyl position . The phosphoramidite group is then introduced at the 5’-position to form the final compound . The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, diisopropylethylamine, and tetrazole .
Industrial Production Methods
Industrial production of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane for DMTr removal.
Major Products Formed
Oxidation: Formation of phosphate triester.
Substitution: Exposure of the 5’-hydroxyl group for further oligonucleotide synthesis.
Aplicaciones Científicas De Investigación
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications :
Mecanismo De Acción
The mechanism of action of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form a desired sequence . The DMTr group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions . Once the oligonucleotide synthesis is complete, the DMTr group is removed to expose the 5’-hydroxyl group for further modifications or applications .
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Similar in structure but contains a methyl group at the 5-position of the cytosine base.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: The parent compound used for comparison.
Uniqueness
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is unique due to its specific protective groups and its role in the synthesis of oligonucleotides . The combination of the DMTr and benzoyl groups provides stability and selectivity during the synthesis process, making it a valuable tool in nucleic acid research and development .
Propiedades
Fórmula molecular |
C46H53N6O7P |
|---|---|
Peso molecular |
832.9 g/mol |
Nombre IUPAC |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H53N6O7P/c1-33(2)52(34(3)4)60(57-29-13-27-47)58-32-41-30-50(31-43(59-41)51-28-26-42(49-45(51)54)48-44(53)35-14-9-7-10-15-35)46(36-16-11-8-12-17-36,37-18-22-39(55-5)23-19-37)38-20-24-40(56-6)25-21-38/h7-12,14-26,28,33-34,41,43H,13,29-32H2,1-6H3,(H,48,49,53,54)/t41-,43+,60?/m0/s1 |
Clave InChI |
OCPFHAMGFFKQIG-UQSDLCBCSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
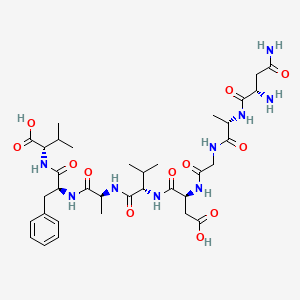
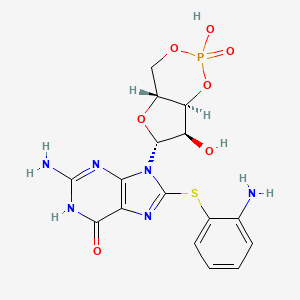
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
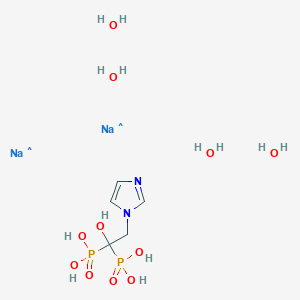

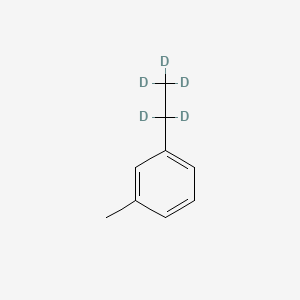
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

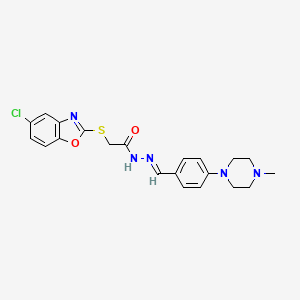
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
